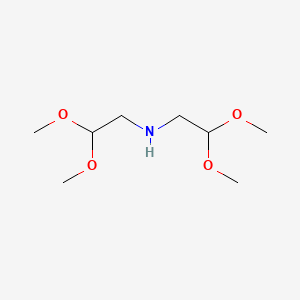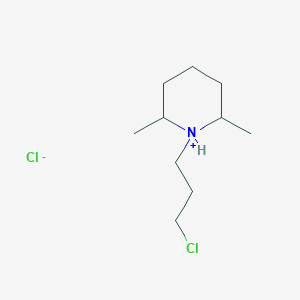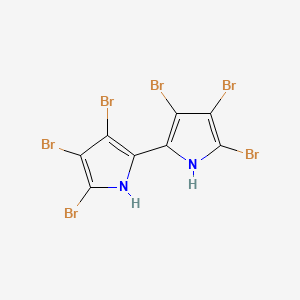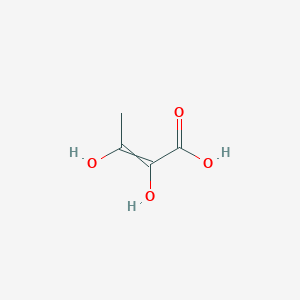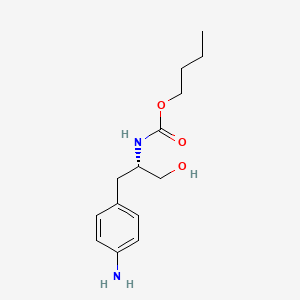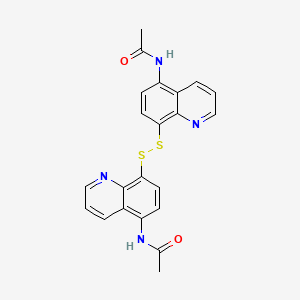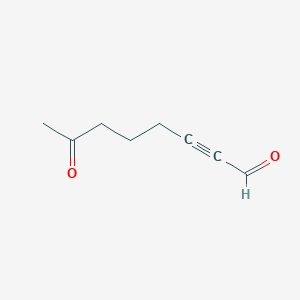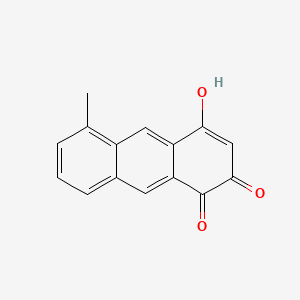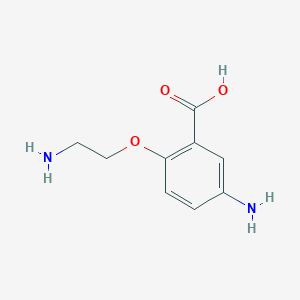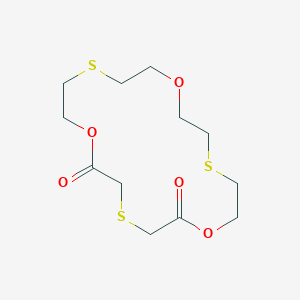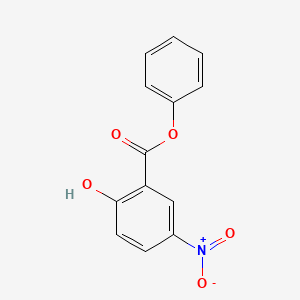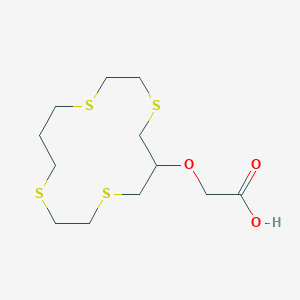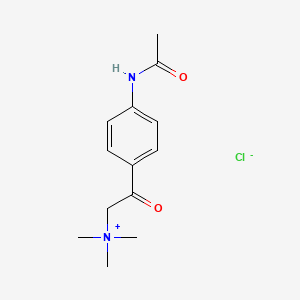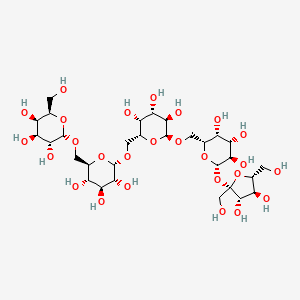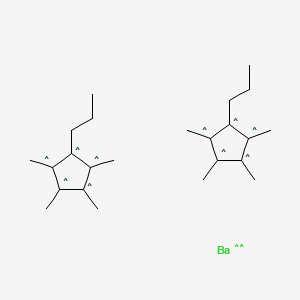
bis-(n-Propyltetramethylcyclopentadienyl)barium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(n-propyltetramethylcyclopentadienyl)barium is an organometallic compound with the molecular formula C24H38Ba. It is known for its unique structure, where two n-propyltetramethylcyclopentadienyl ligands are bonded to a central barium atom. This compound is typically available as a viscous yellow liquid and is used in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(n-propyltetramethylcyclopentadienyl)barium generally involves the reaction of barium metal with n-propyltetramethylcyclopentadienyl ligands. The reaction is typically carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
Preparation of Ligands: The n-propyltetramethylcyclopentadienyl ligands are synthesized separately.
Reaction with Barium: The ligands are then reacted with barium metal in a suitable solvent under controlled temperature and pressure conditions to form the desired compound
Industrial Production Methods
In industrial settings, the production of Bis(n-propyltetramethylcyclopentadienyl)barium follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(n-propyltetramethylcyclopentadienyl)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium oxide and other oxidized products.
Reduction: Reduced forms of the compound and other by-products.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Bis(n-propyltetramethylcyclopentadienyl)barium has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings, through techniques like CVD and PVD
Mécanisme D'action
The mechanism of action of Bis(n-propyltetramethylcyclopentadienyl)barium involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium
- Barium hydroxide octahydrate
Uniqueness
Bis(n-propyltetramethylcyclopentadienyl)barium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C24H38Ba |
|---|---|
Poids moléculaire |
463.9 g/mol |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3; |
Clé InChI |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES canonique |
CCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


